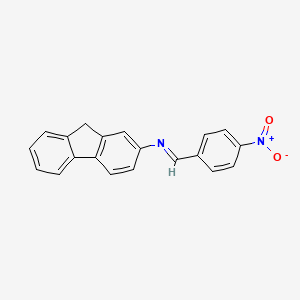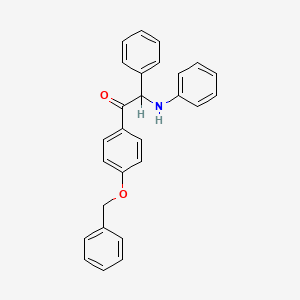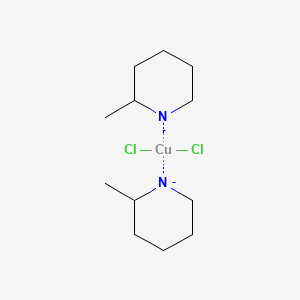
Dichlorobis(2-methylpyridine)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(2-methylpyridine)copper is a coordination compound where a copper ion is coordinated by two chloride ions and two 2-methylpyridine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorobis(2-methylpyridine)copper can be synthesized by reacting copper(II) chloride with 2-methylpyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper(II) chloride and 2-methylpyridine in a solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product can be isolated by filtration and recrystallization from the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(2-methylpyridine)copper undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The 2-methylpyridine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Ligand substitution can be achieved using other nitrogen-containing ligands in a suitable solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions may produce new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichlorobis(2-methylpyridine)copper has several scientific research applications:
Chemistry: It is used in studies of coordination chemistry and electronic properties of copper complexes.
Medicine: Investigated for potential therapeutic applications, including as antimicrobial agents.
Industry: Used in materials science for the development of new materials with specific electronic or catalytic properties
Wirkmechanismus
The mechanism by which dichlorobis(2-methylpyridine)copper exerts its effects involves the coordination of the copper ion with the 2-methylpyridine ligands and chloride ions. This coordination affects the electronic properties of the copper center, influencing its reactivity and interactions with other molecules. The copper ion can participate in redox reactions, and the ligands can modulate the electronic environment around the copper, affecting its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(dimethylsulfoxide-O)copper(II): Similar coordination environment but with dimethylsulfoxide ligands instead of 2-methylpyridine.
Dichlorobis(2-chloro-5-methylpyridine)copper(II): Similar structure but with chlorinated pyridine ligands.
Uniqueness
Dichlorobis(2-methylpyridine)copper is unique due to the specific electronic effects imparted by the 2-methylpyridine ligands. These ligands influence the electronic properties of the copper center differently compared to other ligands, making this compound particularly interesting for studies in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
13408-60-1 |
|---|---|
Molekularformel |
C12H24Cl2CuN2-2 |
Molekulargewicht |
330.78 g/mol |
IUPAC-Name |
dichlorocopper;2-methylpiperidin-1-ide |
InChI |
InChI=1S/2C6H12N.2ClH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*6H,2-5H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI-Schlüssel |
ZTNICXYNAMTONL-UHFFFAOYSA-L |
Kanonische SMILES |
CC1CCCC[N-]1.CC1CCCC[N-]1.Cl[Cu]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


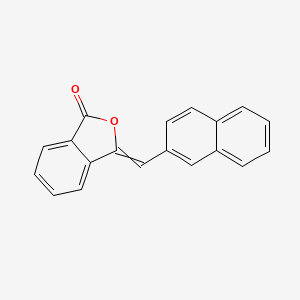


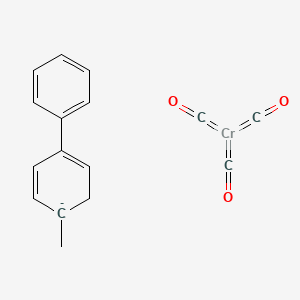

![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
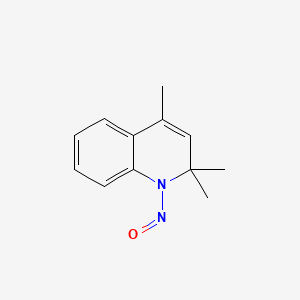

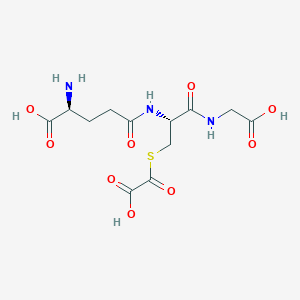
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
